molecular formula C12H10N6O2 B11776740 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B11776740
M. Wt: 270.25 g/mol
InChI Key: VLRGAQPCTLWDQM-UHFFFAOYSA-N
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Description

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a triazolopyrimidine ring fused with an imidazole ring, and a carboxylic acid functional group. The presence of these structural features imparts the compound with a range of biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another approach involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and mechanochemical methods are preferred due to their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Comparison with Similar Compounds

Uniqueness: 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit CDKs and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

Molecular Formula

C12H10N6O2

Molecular Weight

270.25 g/mol

IUPAC Name

1-(5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C12H10N6O2/c19-11(20)9-4-17(6-14-9)10-3-8(7-1-2-7)16-12-13-5-15-18(10)12/h3-7H,1-2H2,(H,19,20)

InChI Key

VLRGAQPCTLWDQM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=NC=NN3C(=C2)N4C=C(N=C4)C(=O)O

Origin of Product

United States

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